Cas no 2171248-47-6 ((3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid)

(3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid structure
2171248-47-6 structure
商品名:(3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid
CAS番号:2171248-47-6
MF:C25H30N2O5
メガワット:438.516107082367
CID:5877252
PubChem ID:165581339

(3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid 化学的及び物理的性質

名前と識別子

    • (3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid
    • 2171248-47-6
    • (3S)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid
    • EN300-1576884
    • インチ: 1S/C25H30N2O5/c1-15(2)12-22(24(30)26-16(3)13-23(28)29)27-25(31)32-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,15-16,21-22H,12-14H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t16-,22-/m0/s1
    • InChIKey: CIXNKYSEXAGDJX-AOMKIAJQSA-N
    • ほほえんだ: O(C(N[C@H](C(N[C@@H](C)CC(=O)O)=O)CC(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 438.21547206g/mol
  • どういたいしつりょう: 438.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 32
  • 回転可能化学結合数: 10
  • 複雑さ: 645
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 105Ų

(3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1576884-500mg
(3S)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid
2171248-47-6
500mg
$877.0 2023-09-24
Enamine
EN300-1576884-5000mg
(3S)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid
2171248-47-6
5000mg
$2650.0 2023-09-24
Enamine
EN300-1576884-10000mg
(3S)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid
2171248-47-6
10000mg
$3929.0 2023-09-24
Enamine
EN300-1576884-250mg
(3S)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid
2171248-47-6
250mg
$840.0 2023-09-24
Enamine
EN300-1576884-5.0g
(3S)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid
2171248-47-6
5g
$9769.0 2023-06-04
Enamine
EN300-1576884-0.1g
(3S)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid
2171248-47-6
0.1g
$2963.0 2023-06-04
Enamine
EN300-1576884-2500mg
(3S)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid
2171248-47-6
2500mg
$1791.0 2023-09-24
Enamine
EN300-1576884-2.5g
(3S)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid
2171248-47-6
2.5g
$6602.0 2023-06-04
Enamine
EN300-1576884-0.25g
(3S)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid
2171248-47-6
0.25g
$3099.0 2023-06-04
Enamine
EN300-1576884-10.0g
(3S)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid
2171248-47-6
10g
$14487.0 2023-06-04

(3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid 関連文献

(3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acidに関する追加情報

Chemical Compound CAS No. 2171248-47-6: (3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic Acid

The compound with CAS number 2171248-47-6, named as (3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid, is a highly specialized organic molecule with significant applications in the fields of pharmaceutical chemistry and biochemistry. This compound is notable for its complex stereochemistry and functional groups, which make it a valuable tool in drug discovery and peptide synthesis.

The structure of this compound is characterized by a fluorenylmethoxycarbonyl (Fmoc) group, which is a well-known protecting group in peptide synthesis. The Fmoc group is attached to an amino acid derivative, specifically a butanoic acid moiety with stereochemically defined centers at positions 3 and 2. The presence of the Fmoc group ensures that the amino functionality is protected during synthetic procedures, allowing for precise control over the assembly of peptide chains.

Recent advancements in peptide synthesis have highlighted the importance of stereocontrol in the construction of bioactive molecules. The compound's stereochemistry, defined by the (3S) and (2S) configurations, plays a critical role in its biological activity and interactions with target proteins. Researchers have demonstrated that such stereochemically defined compounds are essential for studying enzyme mechanisms, developing new drugs, and understanding molecular recognition processes.

In terms of synthesis, this compound is typically prepared through multi-step reactions involving the coupling of amino acids with Fmoc-protected intermediates. The use of chiral resolving agents and stereoselective catalysts has enabled the efficient preparation of enantiomerically pure material. This has been facilitated by advancements in asymmetric catalysis and the development of novel protecting groups that enhance reaction efficiency while maintaining stereochemical integrity.

The applications of this compound extend beyond traditional peptide synthesis. It has been utilized as a building block in the construction of complex natural products, including antibiotics and anticancer agents. Recent studies have shown that compounds with similar structural motifs exhibit potent inhibitory activity against key enzymes involved in cellular signaling pathways, making them promising candidates for drug development.

From an analytical standpoint, the characterization of this compound relies on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods allow for precise determination of molecular structure and confirmation of stereochemistry. Additionally, computational chemistry tools have been employed to model the compound's interactions with biological targets, providing insights into its potential therapeutic applications.

In conclusion, the compound CAS No. 2171248-47-6 represents a significant advancement in modern organic chemistry. Its unique structure, combined with cutting-edge synthetic methodologies and analytical techniques, positions it as a valuable asset in both academic research and industrial drug development. As research continues to uncover new applications for this compound, its role in shaping the future of medicine is likely to grow further.

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